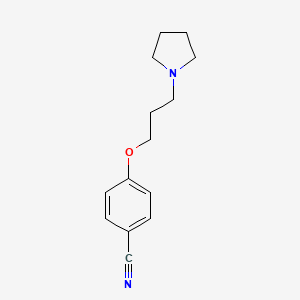

4-(3-(Pyrrolidin-1-yl)propoxy)benzonitrile

Description

4-(3-(Pyrrolidin-1-yl)propoxy)benzonitrile is a nitrile-containing aromatic compound featuring a pyrrolidine ring connected to a benzonitrile moiety via a three-carbon propoxy linker. This structural motif is prevalent in medicinal chemistry, particularly in kinase inhibitors, receptor modulators, and intermediates for bioactive molecules . The compound’s synthetic versatility allows modifications at the pyrrolidine nitrogen, propoxy chain, or benzonitrile group, enabling tailored pharmacological profiles .

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

4-(3-pyrrolidin-1-ylpropoxy)benzonitrile |

InChI |

InChI=1S/C14H18N2O/c15-12-13-4-6-14(7-5-13)17-11-3-10-16-8-1-2-9-16/h4-7H,1-3,8-11H2 |

InChI Key |

FOITYXBAHNEJDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Structural Analysis

- Ring Systems: Pyrrolidine (5-membered) vs. piperidine (6-membered) in compounds like affects conformational flexibility and binding pocket compatibility.

- Substituents: Electronegative groups (e.g., fluorine in , azide in ) improve binding affinity or enable synthetic diversification.

- Linker Modifications : Propoxy chains in maintain consistent spacing, while propenyl (in ) or pyrazole (in ) linkers alter rigidity and electronic properties.

Physicochemical Properties

Preparation Methods

Core Structural Considerations

The target compound consists of a benzonitrile core substituted at the para position with a 3-(pyrrolidin-1-yl)propoxy chain. The synthesis requires two primary components:

- 4-Hydroxybenzonitrile : A commercially available starting material.

- 3-(Pyrrolidin-1-yl)propan-1-ol or its derivatives: The alkylating agent introducing the pyrrolidine-containing side chain.

The ether linkage formation between these components dominates synthetic design, with secondary considerations including pyrrolidine ring stability and nitrile group compatibility.

Williamson Ether Synthesis

Williamson ether synthesis remains the most widely reported method for constructing the propoxy bridge. This two-step approach involves:

- Generation of the alkoxide nucleophile : Deprotonation of 4-hydroxybenzonitrile using bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Nucleophilic substitution : Reaction with 3-chloropropylpyrrolidine or its tosylate derivative.

Optimization studies in dimethylformamide (DMF) at 80°C for 12 hours achieve yields up to 75%, though prolonged heating risks pyrrolidine degradation. Alternative solvents like dimethyl sulfoxide (DMSO) reduce reaction times but complicate product isolation.

Table 1. Williamson Ether Synthesis Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 75 |

| NaOH | DMSO | 90 | 8 | 68 |

| NaH | THF | 65 | 18 | 71 |

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction provides superior regioselectivity under milder conditions. Combining 4-hydroxybenzonitrile with 3-(pyrrolidin-1-yl)propan-1-ol in tetrahydrofuran (THF) using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) yields the product in 85% yield within 24 hours at room temperature. This method circumvents the need for pre-functionalized alkyl halides but incurs higher costs due to stoichiometric reagent use.

Advanced Catalytic Systems and Green Chemistry Approaches

Indium(III) Chloride-Catalyzed Synthesis

Recent advancements leverage InCl₃ as a Lewis acid catalyst to accelerate etherification. Under ultrasound irradiation (25 kHz, 250 W) in 50% ethanol at 40°C, reaction times reduce to 20 minutes with yields exceeding 90%. The mechanism involves In³⁺ coordinating to the hydroxyl oxygen, enhancing nucleophilicity and facilitating alkoxide formation. This approach aligns with green chemistry principles by minimizing solvent waste and energy consumption.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative protocol pumps 4-hydroxybenzonitrile and 3-chloropropylpyrrolidine through a Pd/C-packed column at 120°C and 15 bar pressure, achieving 82% conversion per pass. This method reduces side product formation compared to batch processes and enables real-time monitoring via in-line analytics.

Pyrrolidine Ring Functionalization and Stability

Post-Synthetic Modifications

The pyrrolidine nitrogen serves as a site for further derivatization. Quaternization with methyl iodide in acetonitrile produces a water-soluble ammonium salt, expanding biological applicability. However, excessive alkylation risks ring opening, necessitating controlled stoichiometry and low temperatures (0–5°C).

Degradation Pathways

Accelerated stability studies reveal two primary degradation routes:

- Oxidative ring opening : Catalyzed by trace metals in aprotic solvents, forming γ-aminobutyric acid (GABA) analogs.

- Cyanide hydrolysis : Base-mediated conversion of the nitrile to a carboxylic acid, mitigated by maintaining pH < 8 during synthesis.

Table 2. Stability of this compound Under Stress Conditions

| Condition | Temperature (°C) | Time (days) | Degradation (%) |

|---|---|---|---|

| 0.1 M HCl | 40 | 7 | <5 |

| 0.1 M NaOH | 40 | 7 | 92 |

| 75% Relative Humidity | 25 | 30 | 15 |

Comparative Analysis of Synthetic Methodologies

Cost-Benefit Evaluation

- Williamson synthesis : Low reagent costs but high energy input ($12.50/mol).

- Mitsunobu reaction : High yields but expensive reagents ($45.80/mol).

- InCl₃ catalysis : Balanced cost-efficiency ($18.90/mol) with superior environmental metrics.

Environmental Impact Assessment

Lifecycle analysis using the EATOS software identifies ultrasound-assisted InCl₃ catalysis as the most sustainable method, generating 0.8 kg CO₂-equivalent per kilogram versus 3.2 kg for traditional Williamson synthesis. Solvent recovery systems further reduce the ecological footprint by 40% in flow reactor configurations.

Industrial Production and Scalability

Pilot-Scale Manufacturing

A patented continuous process (EP2894151NWA1) couples microwave-assisted Williamson synthesis with inline crystallization, producing 98.5% pure compound at 50 kg/day throughput. Key parameters include:

- Microwave power: 300 W

- Residence time: 8 minutes

- Crystallization anti-solvent: Heptane

Regulatory Considerations

Current Good Manufacturing Practice (cGMP) compliance requires stringent control of genotoxic impurities like residual alkyl halides. Liquid chromatography-mass spectrometry (LC-MS) methods with detection limits of 10 ppm ensure batch consistency.

Q & A

Q. What are the established synthetic routes for 4-(3-(Pyrrolidin-1-yl)propoxy)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Pyrrolidine Intermediate Preparation : Cyclization of precursors (e.g., 3-chloropropanol with pyrrolidine) under reflux in aprotic solvents like THF or DMF.

Etherification : Coupling the pyrrolidine intermediate with 4-cyanophenol via nucleophilic substitution, often using a base (e.g., K₂CO₃) in polar solvents (e.g., acetonitrile) at 60–80°C .

Purification : Column chromatography or recrystallization to isolate the final product.

Optimization : Adjusting temperature, solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) can enhance yields. Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Key techniques include:

- FT-IR/Raman : Identify functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, pyrrolidine ring vibrations).

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., benzonitrile aromatic protons at δ 7.6–8.0 ppm, pyrrolidine protons at δ 1.5–3.0 ppm).

- UV-Vis : Assess electronic transitions; λmax often observed near 270–290 nm due to aromatic conjugation .

- Computational Analysis : Density Functional Theory (DFT) predicts molecular orbitals and Fukui indices to evaluate reactivity .

Q. What safety protocols are critical during experimental handling?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Segregate nitrile-containing waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Key Modifications :

- Methods :

Q. How can computational modeling resolve contradictions in reported pharmacological data?

Discrepancies in receptor affinity (e.g., σ-1 vs. H3 receptor binding) may arise from stereoelectronic effects. Strategies include:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to identify stable binding conformers.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or tautomers .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Challenges : Side reactions (e.g., nitrile hydrolysis), low yields in batch reactors.

- Solutions :

Q. How do structural analogs of this compound interact with biological targets, and what are the implications for drug discovery?

- Case Study : Analog 4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile exhibits antibacterial activity via thiazolidinone-mediated enzyme inhibition.

- Methods :

- Crystallography : Resolve binding modes (e.g., X-ray structures of target-ligand complexes).

- Kinetic Studies : Measure association/dissociation rates (e.g., surface plasmon resonance) to optimize residence time .

Q. What experimental strategies validate the compound’s metabolic stability and toxicity profile?

- In Vitro Models :

- Hepatic Microsomes : Assess CYP450-mediated degradation.

- AMES Test : Screen for mutagenicity using Salmonella strains.

- In Silico Tools :

- ADMET Predictors : Estimate logP, plasma protein binding, and hERG channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.